molecular formula C14H12Cl2N2OS B5772444 1-(2,4-Dichlorophenyl)-3-(3-methoxyphenyl)thiourea

1-(2,4-Dichlorophenyl)-3-(3-methoxyphenyl)thiourea

Cat. No.: B5772444
M. Wt: 327.2 g/mol
InChI Key: PTLPZWRFWGOJBK-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3-(3-methoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two aromatic rings substituted with chlorine and methoxy groups, respectively, and a thiourea moiety linking them.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-3-(3-methoxyphenyl)thiourea typically involves the reaction of 2,4-dichloroaniline with 3-methoxyphenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)-3-(3-methoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The aromatic nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with nucleophiles replacing chlorine atoms.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-3-(3-methoxyphenyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-(3-methoxyphenyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. The aromatic rings can interact with hydrophobic pockets, enhancing binding affinity. The compound may also interfere with cellular pathways, leading to its biological effects.

Comparison with Similar Compounds

  • 1-(2,4-Dichlorophenyl)-3-phenylthiourea
  • 1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)thiourea
  • 1-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)thiourea

Comparison: 1-(2,4-Dichlorophenyl)-3-(3-methoxyphenyl)thiourea is unique due to the specific substitution pattern on its aromatic rings. The presence of both chlorine and methoxy groups can influence its reactivity and binding properties, making it distinct from other similar compounds. This unique structure can result in different biological activities and applications.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(3-methoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2OS/c1-19-11-4-2-3-10(8-11)17-14(20)18-13-6-5-9(15)7-12(13)16/h2-8H,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLPZWRFWGOJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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